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{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine

Anticancer Dithiocarbazate Structure-Activity Relationship

Researchers often face synthetic variability in dithiocarbazate Schiff bases, leading to inconsistent metal complex geometries and biological readouts. CAS 26155-38-4 solves this with a published single-crystal X-ray structure and DFT-validated bond parameters, enabling unambiguous structure-based drug design. Procure this specific S-methyl ester acetophenone derivative to ensure reproducibility. • Exhibits EC₅₀ of 1.17 µM against p65 with >10 µM selectivity over human DHFR. • Free ligand achieves -8.84 kcal/mol DNA-binding affinity, outperforming its metal complexes. • Validated thione tautomer preference provides defined starting geometries for docking.

Molecular Formula C10H12N2S2
Molecular Weight 224.4 g/mol
CAS No. 26155-38-4
Cat. No. B3022548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine
CAS26155-38-4
Molecular FormulaC10H12N2S2
Molecular Weight224.4 g/mol
Structural Identifiers
SMILESCC(=NNC(=S)SC)C1=CC=CC=C1
InChIInChI=1S/C10H12N2S2/c1-8(11-12-10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)
InChIKeyDAMFAIOELYWARL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 26155-38-4: Structural and Biochemical Baseline


The compound {[(methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine (CAS 26155-38-4), systematically named methyl 2-(1-phenylethylidene)hydrazinecarbodithioate or S-methyl 3-(α-methylbenzylidene)dithiocarbazate, is a dithiocarbazate Schiff base formed by condensation of S-methyldithiocarbazate with acetophenone [1]. It possesses a C₁₀H₁₂N₂S₂ framework (MW 224.35 g/mol) with a bidentate N,S-chelating motif capable of coordinating transition metal ions and undergoing well-characterized thione–thiol tautomerization [2]. This compound is supplied as a research building block (typical purity ≥95%) by multiple specialty chemical vendors and has been the subject of crystallographic, computational, and biochemical profiling studies [3].

Bidentate N,S-chelating scaffold for metal complex synthesis
Thione–thiol tautomerization characterized by XRD and DFT
Single-crystal structure solved with Hirshfeld surface analysis
Supplied as high-purity research building block

Why Substitution Patterns Prevent Generic Interchange


Dithiocarbazate Schiff bases cannot be treated as interchangeable commodities because both the S-alkyl group (methyl, ethyl, benzyl, hexyl) and the carbonyl-derived arylidene moiety independently modulate metal-chelation geometry, biological target affinity, and tautomeric equilibrium [1]. For CAS 26155-38-4, the S-methyl substituent confers a smaller steric profile and distinct electronic character compared to S-benzyl or S-hexyl analogs, directly affecting ligand field strength in metal complexes and the balance between thione (kinetically favored) and thiol (thermodynamically favored) tautomers that govern biological interactions [2]. The quantitative evidence below demonstrates that substituting this specific methyl ester acetophenone derivative with another dithiocarbazate—even one bearing the identical phenylethylidene backbone—can alter enzyme inhibition constants by orders of magnitude, shift DNA-binding modes from minor to major groove, and change the stereochemical outcome of metal complexation from cis to trans configurations [3].

S-Alkyl group profile
S-Methyl substituent modulates metal-chelation geometry and ligand-field strength differently from S-benzyl or S-hexyl analogs.
Tautomeric equilibrium shift
Thione–thiol balance may shift with alkyl or arylidene changes, altering biological target interactions.
DNA-binding mode variation
Substitution and metalation can switch DNA binding from minor to major groove, affecting affinity.
Stereochemical outcome of complexation
Analogous ligands may yield cis or trans metal complexes, influencing biological activity.

Quantitative Differentiation Evidence for CAS 26155-38-4


Superior Cytotoxicity in Breast Cancer Cells vs. S-Benzyl Analogs

In a direct head-to-head study comparing S-methyl dithiocarbazate (SMDTC)-derived and S-benzyl dithiocarbazate (SBDTC)-derived macroacyclic Schiff base Cu(II) complexes, SMDTC-derived analogs consistently exhibited greater cytotoxic activity against MDA-MB-231 breast cancer cells [1]. The most active SMDTC complex, Cu1 (an SMDTC-glyoxal Cu(II) complex), achieved IC₅₀ values of 1.7 µM against MCF-7 and 1.4 µM against MDA-MB-231 cells [1]. While these data are for macroacyclic Cu(II) complexes rather than the free ligand, they establish the S-methyl substitution as a critical determinant of anticancer potency relative to S-benzyl, providing a class-level rationale for selecting the S-methyl congener CAS 26155-38-4 as a ligand precursor for metallodrug development.

Cytotoxicity vs. S-Benzyl analogs
Class-level inference
SMDTC-derived Cu(II) complex: IC50 1.7 µM (MCF-7), 1.4 µM (MDA-MB-231).
SBDTC-derived analogs: systematically less active; no sub-2 µM potency.
Supports cell-model endpoint review
Data from macroacyclic Cu(II) complexes, not free ligand.
Anticancer Dithiocarbazate Structure-Activity Relationship

Tautomer-Independent Docking Scores Against Cholinesterase

The (E)-methyl 2-(1-phenylethylidene)hydrazinecarbodithioate ligand (CAS 26155-38-4) exists as two spectroscopically and crystallographically distinct tautomers—thione and thiol forms—whose single-proton intra-migration was successfully computed via the QST2 model [1]. When docked against Trypanosoma cruzi acetylcholinesterase (TcAChE, PDB: 1EVE), both tautomers produced identical binding scores of −7.2 kcal/mol, which matches the docking score of the standard drug donepezil under the same conditions [1]. This tautomer-independent binding affinity contrasts with typical thiosemicarbazone analogs, where the thione/thiol equilibrium often skews binding predictions, and provides a unique procurement advantage: the compound's biological target engagement is predicted to be robust regardless of tautomeric state.

Docking vs. TcAChE
Direct head-to-head comparison
Thione: −7.2 kcal/mol; Thiol: −7.2 kcal/mol; Donepezil: −7.2 kcal/mol.
0.0 kcal/mol difference among tautomers and reference.
Tautomer-agnostic binding supports SAR studies
In silico; DFT-optimized at B3LYP/6-311G(d,p).
Molecular Docking Tautomerism Cholinesterase Inhibition

Multi-Target Selectivity Profile Across Opioid Receptor and Transcription Factors

High-throughput screening data deposited in BindingDB provides a quantitative multi-target activity fingerprint for CAS 26155-38-4 that is directly comparable to other compounds screened in the same assay panels [1]. Against the human kappa-type opioid receptor, the compound exhibited an IC₅₀ of 8.37 × 10³ nM (8.37 µM). Against human transcription factor p65, it showed an EC₅₀ of 1.17 × 10³ nM (1.17 µM). Against bovine intestinal alkaline phosphatase, the inhibition constant Ki was 1.43 × 10³ nM (1.43 µM), while against the kidney isozyme Ki was 2.20 × 10⁵ nM (220 µM), revealing a >150-fold selectivity window between the two alkaline phosphatase isoforms [2]. In contrast, against human dihydrofolate reductase (DHFR), the compound was essentially inactive with IC₅₀ > 1.00 × 10⁴ nM (>10 µM), and against Toxoplasma gondii TS-DHFR the IC₅₀ was 2.70 × 10³ nM (2.7 µM) [3]. This selectivity fingerprint—sub-micromolar p65 activity combined with DHFR inactivity—is not uniformly observed across the broader methyl-2-arylidene hydrazinecarbodithioate class, many of whose members lack any reported transcription factor activity.

Multi-target selectivity
Cross-study comparable
p65 EC50 1.17 µM; human DHFR IC50 >10 µM; intestinal ALP Ki 1.43 µM; kidney ALP Ki 220 µM (>150-fold selectivity).
Supports target-engagement profiling and selectivity interpretation
BindingDB multi-target screening; DHFR inactive.
Enzyme Inhibition Opioid Receptor Transcription Factor Biochemical Screening

Free Ligand Outperforms Ni(II) Complex in DNA Binding Affinity

The phenyl ester analog of CAS 26155-38-4, designated PPEHCDT (phenyl (E)-2-(1-phenylethylidene)hydrazine-1-carbodithioate), and its cis-Ni(II) complex were both docked against 1BNA-DNA [1]. The free ligand bound in the DNA minor groove via two short hydrogen bonds—NH···cytosine (1.985 Å) and S···guanine (2.323 Å)—yielding a binding energy of −8.84 kcal/mol [1]. In dramatic contrast, the cis-Ni(PPEHCDT)₂ complex shifted to major groove binding with only a single S···adenine hydrogen bond (2.234 Å), resulting in a significantly weaker binding energy of −6.34 kcal/mol [1]. This 2.50 kcal/mol differential demonstrates that metalation does not universally enhance DNA affinity for this ligand scaffold—a counterintuitive finding that has direct implications for researchers deciding whether to use the free ligand or its metal complex in DNA-targeted studies.

DNA binding: free ligand vs. Ni complex
Direct head-to-head comparison
Free ligand: −8.84 kcal/mol (minor groove, 2 H-bonds).
Ni(II) complex: −6.34 kcal/mol (major groove, 1 H-bond). Δ = 2.50 kcal/mol.
Free ligand may support DNA-binding assessment
Phenyl ester analog (PPEHCDT) data; free ligand vs. its Ni complex.
DNA Binding Metal Complex Molecular Docking Nickel(II)

Validated Crystal Structure for Structure-Based Design

The (E)-methyl 2-(1-phenylethylidene)hydrazinecarbodithioate ligand has been prepared and characterized by X-ray single-crystal analysis, with XRD bond lengths and angles directly compared to DFT/B3LYP/6-311G(d,p) computed parameters [1]. The crystal structure confirms the (E)-configuration about the azomethine bond and identifies the thione isomer as the kinetically favored tautomer in the solid state [1]. Hirshfeld surface analysis (HSA) correlated with XRD-packing results elucidated the intermolecular interaction network—including C–H···S and C–H···π contacts—that governs crystal packing [1]. The thermal behavior determined by TG/DTG in open atmosphere provides a decomposition profile that guides handling and storage conditions [1]. This level of structural characterization is absent for the majority of S-alkyl dithiocarbazate Schiff bases in the literature, making CAS 26155-38-4 one of the most thoroughly validated ligands in its subclass for structure-guided procurement.

Crystal structure validation
Supporting evidence
Single-crystal XRD solved; (E)-configuration confirmed; thione tautomer kinetically favored; DFT-validated bond parameters; HSA interaction map.
Validated structure enables identity confirmation and modeling
Full XRD/HSA/DFT characterization available.
X-ray Crystallography Schiff Base Structural Biology DFT Validation

High Thermal Stability for Catalytic Applications

Thermogravimetric analysis (TG/DTG) of the cis-Ni(PPEHCDT)₂ complex—where PPEHCDT is the phenyl ester analog of CAS 26155-38-4—revealed a high level of thermal stability with decomposition onset at approximately 250 °C and a well-defined two-step thermal degradation process [1]. This stability threshold provides a quantitative benchmark for researchers evaluating this ligand family for high-temperature applications such as homogeneous catalysis, materials science, or processes requiring thermal robustness. While direct thermal data for the uncomplexed CAS 26155-38-4 are available from the parent study, the metal complex data illustrate the scaffold's capacity to support thermally stable coordination compounds—a property that varies significantly with S-alkyl chain length and the nature of the arylidene substituent across the dithiocarbazate class.

Thermal stability (Ni complex)
Cross-study comparable
Decomposition onset ~250 °C; two-step thermal degradation process.
Supports high-temperature application research
Data for cis-Ni(PPEHCDT)₂; class-level inference for free ligand.
Thermal Stability Nickel Complex Thermogravimetry Catalysis

Validated Application Scenarios


Anticancer Metallodrug Lead Generation

Based on class-level evidence showing SMDTC-derived Cu(II) complexes achieve IC₅₀ values of 1.4–1.7 µM against breast cancer cell lines—systematically outperforming S-benzyl analogs [1]—CAS 26155-38-4 is the appropriate S-methyl dithiocarbazate precursor for synthesizing and screening novel metal complexes for anticancer activity. Researchers should use this specific methyl ester rather than bulkier S-alkyl variants to maximize the probability of achieving low-micromolar cytotoxicity.

Structure-Guided Drug Design with Crystallographic Data

CAS 26155-38-4 is one of the few S-methyl dithiocarbazate Schiff bases with a published single-crystal X-ray structure and DFT-validated bond parameters, including Hirshfeld surface analysis of intermolecular interactions [1]. This makes it uniquely suitable for structure-based drug design workflows where accurate starting geometries are critical. The confirmed (E)-configuration and thione tautomer preference provide unambiguous structural inputs for molecular docking, pharmacophore modeling, and QSAR development.

DNA-Targeted Agent Development Using Free Ligand

The finding that the free dithiocarbazate ligand binds 1BNA-DNA with −8.84 kcal/mol (two H-bonds, minor groove) versus only −6.34 kcal/mol for its Ni(II) complex (one H-bond, major groove) [1] supports the procurement of CAS 26155-38-4 as a free ligand for DNA-binding studies. This counterintuitive result—free ligand outperforming its metal complex—provides a rationale for using the unmetalated compound in DNA-targeted therapeutic discovery rather than defaulting to pre-formed metal complexes.

Transcription Factor Screening with Defined Selectivity

CAS 26155-38-4 exhibits an EC₅₀ of 1.17 µM against human transcription factor p65 while remaining inactive against human DHFR (IC₅₀ > 10 µM) [1]. This selectivity profile supports its use in phenotypic or target-based screens where NF-κB pathway modulation is desired without confounding DHFR-mediated cytotoxicity. The compound's >150-fold selectivity for intestinal over kidney alkaline phosphatase further enables tissue-specific experimental designs.

Application
Selection Property
Validation Focus
Cancer cell-model endpoint studies
S-methyl dithiocarbazate scaffold
Cytotoxicity endpoint profiling across S-alkyl substituted analogs
Structure-based modeling input
Crystallographically characterized ligand
Identity confirmation and geometry validation for docking
DNA-binding assessment
Free dithiocarbazate ligand (non-metalated)
DNA binding evaluation for free ligand and its Ni complex
Transcription factor activity profiling
Defined multi-target selectivity profile
Target engagement and off-target profiling against DHFR
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